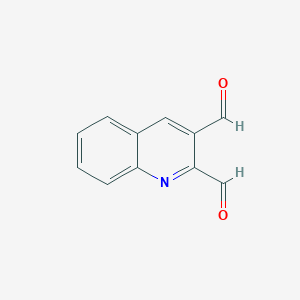
Quinoline-2,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-2,3-dicarbaldehyde is an organic compound belonging to the quinoline family, characterized by the presence of two aldehyde groups at the 2 and 3 positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where quinoline is treated with a Vilsmeier reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde groups at the desired positions . The reaction typically occurs in a hydrocarbon solvent such as toluene or a chlorinated hydrocarbon solvent like methylene chloride, at temperatures ranging from 40°C to 110°C .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact and improve atom economy .
Chemical Reactions Analysis
Types of Reactions: Quinoline-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Brønsted acids (e.g., trifluoromethanesulfonic acid), Lewis acids (e.g., aluminum chloride), elevated temperatures.
Major Products Formed:
Oxidation: Quinoline-2,3-dicarboxylic acid.
Reduction: Quinoline-2,3-dimethanol.
Substitution: Diarylmethyl-substituted quinolines.
Scientific Research Applications
Quinoline-2,3-dicarbaldehyde has diverse applications in scientific research:
Analytical Chemistry: Used as a fluorescent reagent for detecting ammonium in natural water.
Materials Science: Employed in the synthesis of advanced materials with unique optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in drug discovery and development.
Biological Research: Utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which quinoline-2,3-dicarbaldehyde exerts its effects is primarily through its interaction with nucleophiles. The aldehyde groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity makes it a valuable tool in biochemical assays and molecular biology studies .
Comparison with Similar Compounds
Quinoline-3-carbaldehyde: Similar structure but with a single aldehyde group at the 3 position.
Quinoline-2-carbaldehyde: Similar structure but with a single aldehyde group at the 2 position.
Quinoline-2,3-dicarboxylic acid: Oxidized form of quinoline-2,3-dicarbaldehyde.
Uniqueness: this compound is unique due to the presence of two reactive aldehyde groups, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to form stable fluorescent products makes it particularly valuable in analytical and biological research .
Properties
CAS No. |
10222-53-4 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
quinoline-2,3-dicarbaldehyde |
InChI |
InChI=1S/C11H7NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-7H |
InChI Key |
GITWZYLXJRXONX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)
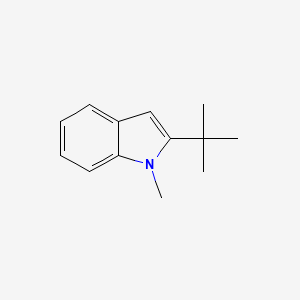
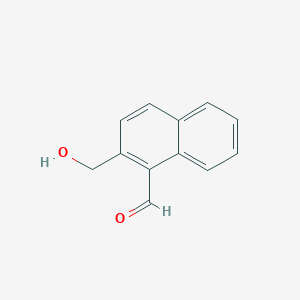
![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)
![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)
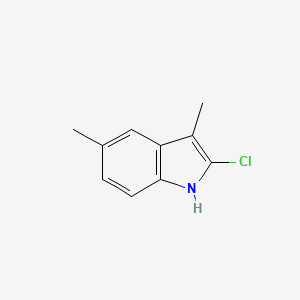


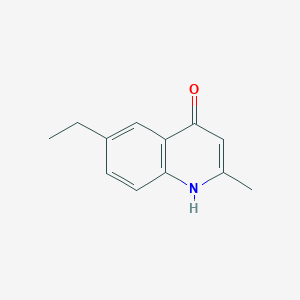
![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)

![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)
